Z-Met-ala-OH

Descripción general

Descripción

Z-Met-ala-OH, also known as Z-L-methionyl-L-alanine, is a dipeptide compound commonly used in biochemical research. It consists of the amino acids methionine and alanine, linked by a peptide bond. This compound is often utilized in the synthesis of peptides and proteins, serving as a substrate or reagent in various biochemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Z-Met-ala-OH can be synthesized through chemical methods involving the reaction of carbamic acid, N-[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-, phenylmethyl ester, and L-alanine . The reaction typically occurs in the presence of triethylamine in water and acetonitrile at room temperature for about an hour .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Z-Met-ala-OH undergoes various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction reactions can revert oxidized methionine back to its original form.

Substitution: The compound can participate in substitution reactions, particularly at the methionine residue.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . Substitution reactions often require specific catalysts or enzymes to facilitate the process .

Major Products Formed

The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Z-Met-ala-OH has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of Z-Met-ala-OH involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in enzymatic reactions that modify its structure and function . The methionine residue in this compound is particularly reactive, making it a key site for various biochemical interactions .

Comparación Con Compuestos Similares

Similar Compounds

Z-L-methionyl-L-phenylalanine (Z-Met-Phe-OH): Similar in structure but contains phenylalanine instead of alanine.

Z-L-methionyl-L-valine (Z-Met-Val-OH): Contains valine instead of alanine.

Z-L-methionyl-L-leucine (Z-Met-Leu-OH): Contains leucine instead of alanine.

Uniqueness

Z-Met-ala-OH is unique due to its specific combination of methionine and alanine, which imparts distinct chemical and biochemical properties. The presence of methionine makes it particularly useful in studies involving oxidation and reduction reactions, while alanine provides stability and simplicity in peptide synthesis .

Actividad Biológica

Z-Met-Ala-OH, also known as Z-Alanine-Methionine-OH, is a synthetic amino acid derivative that has garnered attention for its biological activity and utility in various biochemical applications. This article explores the compound's enzymatic roles, interactions with biomolecules, and potential applications in research and industry.

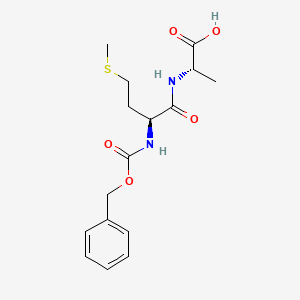

- Molecular Formula : C16H22N2O5S

- Molecular Weight : 354.43 g/mol

- Structure : The compound features a Z-protecting group on the amino acid alanine, which enhances its stability during synthesis and manipulation.

Enzymatic Activity

This compound plays a significant role in enzymatic processes, particularly those involving alanine and methionine. It serves as a substrate for various enzymes, including metalloproteases, which cleave peptide bonds using metal ions. The hydrolysis rate of the bond between alanine and methionine can be quantified to study enzyme activity, specificity, and inhibition.

Table 1: Enzymatic Interactions of this compound

| Enzyme Type | Interaction Type | Observations |

|---|---|---|

| Metalloproteases | Cleavage | Hydrolysis of peptide bond observed |

| Peptidases | Substrate | Acts as a model for studying peptide interactions |

Biological Roles

This compound is utilized in various biological contexts:

- Peptide Synthesis : It acts as a building block in solid-phase peptide synthesis (SPPS), allowing researchers to create longer peptide chains. The Z group protects the N-terminus during synthesis, which can be removed later to yield functional peptides.

- Model Compound : Due to its specific amino acid sequence, this compound can model peptide-protein interactions. Its structural properties influence hydrophobicity and charge, affecting interactions with biomolecules.

- Biomaterials Development : The self-assembling properties of peptides are explored for creating novel biomaterials. This compound may serve as a building block in designing self-assembling peptide hydrogels or scaffolds for tissue engineering applications.

Research Findings

Recent studies have highlighted the significance of this compound in understanding enzyme mechanisms and interactions within biological systems. For instance:

- Enzyme Activity Studies : Research indicates that this compound can be used to study enzyme kinetics by measuring the rate of hydrolysis by metalloproteases. This can provide insights into enzyme specificity and potential inhibitors.

- Peptide-Protein Interactions : Investigations into how this compound interacts with model proteins have revealed fundamental principles governing protein recognition and binding dynamics.

Case Studies

Several case studies illustrate the application of this compound in research:

- Enzyme Inhibition Studies : A study demonstrated the use of this compound to assess the inhibition effects of various compounds on metalloprotease activity. Results showed that specific inhibitors could significantly reduce hydrolysis rates, providing a basis for drug development targeting similar enzymes.

- Tissue Engineering Applications : In another study, researchers utilized this compound-based hydrogels to create scaffolds for cell growth. The hydrogels exhibited favorable properties for supporting cell adhesion and proliferation, indicating potential for regenerative medicine applications.

Comparison with Related Compounds

To highlight its unique properties, a comparison with similar compounds is presented below:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Z-Ala-Gly-OH | C14H20N2O4 | Simpler structure; lacks sulfur atom |

| Z-Met-OH | C13H17NO4S | Contains only methionine; no alanine |

| Z-Ala-Ala-OH | C14H20N2O4 | Duplicated alanine; different properties |

| Ala-Met | C11H15N3O2S | Natural occurrence; not protected |

This compound's combination of alanine and methionine within a protected framework enhances its stability and utility in synthetic applications compared to its counterparts.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S/c1-11(15(20)21)17-14(19)13(8-9-24-2)18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19)(H,18,22)(H,20,21)/t11-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPCADDTHHEWIB-AAEUAGOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCSC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.